molecular formula C7H9BrN2S B13589429 5-Bromo-2-(pyrrolidin-3-yl)thiazole

5-Bromo-2-(pyrrolidin-3-yl)thiazole

Cat. No.: B13589429
M. Wt: 233.13 g/mol
InChI Key: GNRBGSKHWBQTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(pyrrolidin-3-yl)thiazole is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyrrolidin-3-yl)thiazole typically involves the reaction of a thiazole derivative with a brominating agent. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyrrolidin-3-yl)thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and sulfur atoms within the thiazole ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiazole derivatives, while oxidation reactions may produce sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyrrolidin-3-yl)thiazole involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(pyrrolidin-3-yl)thiazole is unique due to the presence of both bromine and nitrogen atoms within its structure, which imparts distinct chemical reactivity and potential biological activity. The combination of these elements within the thiazole ring makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H9BrN2S

Molecular Weight

233.13 g/mol

IUPAC Name

5-bromo-2-pyrrolidin-3-yl-1,3-thiazole

InChI

InChI=1S/C7H9BrN2S/c8-6-4-10-7(11-6)5-1-2-9-3-5/h4-5,9H,1-3H2

InChI Key

GNRBGSKHWBQTIH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC=C(S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.